molecular formula C24H27N3O6 B2651350 Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate CAS No. 877641-02-6

Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate

Cat. No.: B2651350
CAS No.: 877641-02-6
M. Wt: 453.495
InChI Key: IDIXMIIAWLGRKT-UHFFFAOYSA-N
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Description

Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate is an organic compound with intricate structure and notable properties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Benzodioxin Formation: The synthesis begins with the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring. This step often involves the cyclization of suitable catechol derivatives using dihalogen compounds under basic conditions.

  • Pyrrolidine Formation: The next phase involves the formation of the pyrrolidine ring. This typically uses reagents like primary amines and suitable alkyne or alkene precursors under reductive amination conditions.

  • Final Assembly: The butyl ester is introduced in the final step via esterification reactions, often employing acid catalysis with butanol and carboxylic acid derivatives. The urea linkage is formed by reacting isocyanates with amine groups on the intermediate compounds, under controlled temperatures to avoid unwanted side reactions.

Industrial Production Methods

  • Batch Production: Conventional batch reactors are used for stepwise synthesis, enabling precise control over each stage of the reaction.

  • Continuous Flow Chemistry: This method offers higher efficiency and scalability, with the compound synthesized in a seamless, automated process minimizing human intervention.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation at specific sites, notably at the pyrrolidine ring and benzoate ester moiety.

  • Reduction: Reduction reactions typically target the urea and ester functionalities.

  • Substitution: Substitution reactions may involve halogenation, nitration, or sulfonation, predominantly occurring on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Employing reagents like potassium permanganate (KMnO₄) or chromic acid under acidic conditions.

  • Reduction: Using hydrogen gas (H₂) with catalysts such as palladium on carbon (Pd/C) under mild pressures.

  • Substitution: Nitrating agents like nitric acid (HNO₃) and sulfonating agents like sulfuric acid (H₂SO₄) are commonly used.

Major Products Formed

  • Oxidation Products: Ketones and carboxylic acids are typical outcomes of oxidation.

  • Reduction Products: Amine derivatives and alcohols.

  • Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the parent compound.

Scientific Research Applications

  • Chemistry: Utilized as a reagent for studying reaction mechanisms involving multi-functional organic frameworks.

  • Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting specific pathways in microbial and mammalian systems.

  • Medicine: Explored for its therapeutic potentials, including anti-inflammatory and anti-cancer properties.

  • Industry: Used in the synthesis of advanced materials, including polymers with specific properties like high tensile strength and flexibility.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The compound's effects are mediated through its interaction with biological macromolecules. Its benzodioxin and pyrrolidine rings offer a unique binding affinity towards various enzymes and receptors, modulating their activity.

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: It targets enzymes such as kinases and proteases, crucial in cell signaling and metabolic pathways.

  • Receptor Binding: The compound can interact with G-protein coupled receptors (GPCRs), influencing signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds and Their Characteristics

  • Butyl 4-hydroxybenzoate: Shares the butyl ester moiety but lacks the complex urea and pyrrolidine structures.

  • N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)urea: Contains the benzodioxin and urea linkage but differs in the rest of the structure.

  • Pyrrolidin-3-one Derivatives: Similar pyrrolidine core but vary widely in functional groups attached.

Highlighting Its Uniqueness

  • Structural Complexity: Unlike simpler analogs, it contains multiple functional groups, contributing to diverse chemical reactivity and biological interactions.

  • Application Scope: Broader range of applications, particularly in cutting-edge research areas like medicinal chemistry and materials science.

Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate represents a fascinating subject for further exploration in both academic and industrial settings due to its unique structural and functional attributes.

Properties

IUPAC Name

butyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6/c1-2-3-10-33-23(29)16-4-6-17(7-5-16)25-24(30)26-18-13-22(28)27(15-18)19-8-9-20-21(14-19)32-12-11-31-20/h4-9,14,18H,2-3,10-13,15H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXMIIAWLGRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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